molecular formula C3H3BrN4 B1631932 6-Bromo-1,2,4-triazin-3-amine CAS No. 69249-22-5

6-Bromo-1,2,4-triazin-3-amine

Cat. No.: B1631932
CAS No.: 69249-22-5
M. Wt: 174.99 g/mol
InChI Key: WIBIPFPOGMLYJQ-UHFFFAOYSA-N
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Description

6-Bromo-1,2,4-triazin-3-amine is a useful research compound. Its molecular formula is C3H3BrN4 and its molecular weight is 174.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Cellular Effects

It has been suggested that the compound may induce contact hypersensitivity in mice after three epidermal exposures . This suggests that 6-Bromo-1,2,4-triazin-3-amine may have an impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Triazines are known to react with electron-rich dienophiles in an inverse electron demand Diels-Alder reaction . This reaction forms a bicyclic intermediate which then extrudes a molecule of nitrogen gas to form an aromatic ring . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

It has been noted that formulations of the compound in propylene glycol/water were stable over at least 5 hours . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

It has been suggested that the compound may induce contact hypersensitivity in mice after three epidermal exposures . This suggests that the effects of this compound may vary with different dosages in animal models.

Metabolic Pathways

Triazines are known to undergo a variety of organic transformations, suggesting that this compound may interact with various enzymes or cofactors in metabolic pathways .

Properties

IUPAC Name

6-bromo-1,2,4-triazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN4/c4-2-1-6-3(5)8-7-2/h1H,(H2,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBIPFPOGMLYJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571621
Record name 6-Bromo-1,2,4-triazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69249-22-5
Record name 6-Bromo-1,2,4-triazin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69249-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1,2,4-triazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-1,2,4-triazin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.241.394
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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